molecular formula C10H18CaO6S2 B565855 Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) CAS No. 71597-86-9

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate)

Cat. No.: B565855
CAS No.: 71597-86-9
M. Wt: 338.446
InChI Key: ABRVDWASZFDIEH-KDAOEQPASA-L
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Description

Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) is a calcium salt of a derivative of the amino acid methionine. This compound is known for its role in various biological processes and is often used as a dietary supplement to support muscle health and growth. It is particularly noted for its ability to enhance protein synthesis and reduce muscle breakdown.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) typically involves the reaction of ®-2-hydroxy-4-(methylthio)butyric acid with a calcium source, such as calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to filtration to remove any impurities, followed by drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Esters and ethers of the original compound.

Scientific Research Applications

Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular metabolism and protein synthesis.

    Medicine: Investigated for its potential benefits in muscle health, particularly in conditions like sarcopenia and muscle wasting.

    Industry: Used in the formulation of dietary supplements and animal feed to promote growth and health.

Mechanism of Action

The compound exerts its effects primarily through its role in protein metabolism. It enhances protein synthesis by providing a source of methionine, an essential amino acid. Additionally, it reduces muscle breakdown by inhibiting proteolytic pathways. The molecular targets include enzymes involved in protein synthesis and degradation, as well as signaling pathways that regulate muscle growth and repair.

Comparison with Similar Compounds

Similar Compounds

    Calcium β-hydroxy-β-methylbutyrate: Another calcium salt used for similar purposes in muscle health.

    Methionine: The parent amino acid from which the compound is derived.

    S-adenosylmethionine: A derivative of methionine involved in methylation reactions in the body.

Uniqueness

Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) is unique due to its specific structure, which combines the benefits of calcium supplementation with the metabolic advantages of methionine derivatives. This dual functionality makes it particularly effective in promoting muscle health and growth.

Biological Activity

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate), also known as calcium 2-hydroxy-4-(methylthio)butanoate, is a compound derived from the amino acid methionine. It is recognized for its biological significance, particularly in the context of metabolism and potential therapeutic applications. This article explores its biological activity, including its effects on various physiological processes, its metabolic pathways, and relevant research findings.

  • Chemical Formula : C10H18CaO6S2
  • Molecular Weight : 338.45 g/mol
  • CAS Number : 71597-86-9

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) is primarily known for its role as a metabolite that influences protein metabolism and muscle health. It acts as a precursor to β-hydroxy β-methylbutyrate (HMB), which has been extensively studied for its anabolic effects on muscle tissue. HMB is known to reduce muscle protein breakdown and promote muscle recovery, particularly in populations at risk of muscle wasting, such as the elderly or those undergoing severe stress due to illness or injury.

Biological Effects

  • Muscle Preservation and Growth :
    • Studies have shown that supplementation with calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) can enhance muscle mass and strength in both young and elderly populations. It reduces muscle protein catabolism during periods of inactivity or caloric restriction .
  • Immune Function :
    • Research indicates that this compound may enhance immune responses, particularly in juvenile fish models. In one study, juvenile Jian carp fed graded levels of methionine hydroxy analogue showed improved immune responses and antioxidant status in immune organs .
  • Metabolic Pathways :
    • The metabolism of calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) involves its conversion into HMB, which plays a critical role in lipid metabolism and energy production. In lactating dairy cows, studies have demonstrated the compound's impact on amino acid absorption and overall metabolic kinetics, suggesting a beneficial role in energy balance during lactation .

Case Studies

  • Study on Lactating Dairy Cows :
    A study published in the Journal of Dairy Science investigated the metabolic kinetics of 2-hydroxy-4-(methylthio)butanoate in lactating cows. The results indicated significant alterations in portal plasma flow and amino acid net appearance, suggesting enhanced nutrient utilization during lactation .
  • Fish Immunology Study :
    In a controlled experiment with juvenile Jian carp, varying levels of dietary methionine hydroxy analogue were administered. The findings revealed that higher concentrations improved immune parameters and antioxidant defenses significantly over the control group .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Muscle Mass IncreaseEnhanced muscle growth and preservation ,
Immune ResponseImproved immune function in juvenile fish
Metabolic EfficiencyAltered amino acid metabolism in lactating cows
Antioxidant StatusIncreased antioxidant capacity in fish

Properties

IUPAC Name

calcium;(2R)-2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRVDWASZFDIEH-KDAOEQPASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)[O-])O.CSCC[C@H](C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18CaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71597-86-9
Record name Desmeninol calcium, (R)-
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Record name Calcium bis[(R)-2-hydroxy-4-(methylthio)butyrate]
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Record name DESMENINOL CALCIUM, (R)-
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